(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Beschreibung
This compound is a pyrrolidinone-based active ester featuring a hexanoate backbone, a tert-butoxycarbonyl (Boc)-protected amino group at the (2S)-position, and a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester moiety. The Boc group serves as a protective agent for amines, while the NHS ester facilitates efficient coupling with nucleophiles like amines, forming stable amide bonds. Such compounds are critical in peptide synthesis, bioconjugation, and drug development due to their controlled reactivity and stability under mild conditions .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-6-7-10(16-14(21)22-15(2,3)4)13(20)23-17-11(18)8-9-12(17)19/h10H,5-9H2,1-4H3,(H,16,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJKEMEWVZHGX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Mixed Anhydride Method
The carboxyl group of Boc-L-norleucine is activated via reaction with isobutyl chloroformate in the presence of N-methylmorpholine. Subsequent treatment with NHS yields the active ester. This method avoids DCU formation but requires stringent temperature control (−15°C to 0°C) to prevent epimerization.
Oxyma-Based Coupling
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) combined with diisopropylcarbodiimide (DIC) offers a less toxic alternative to DCC. Oxyma suppresses racemization and enhances coupling efficiency in DMF, achieving yields comparable to traditional methods (85–92%).
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Key adaptations include:
Continuous Flow Reactors
Automated flow systems enable precise control over reaction parameters (e.g., residence time, temperature), reducing byproduct formation. A 2023 pilot study demonstrated a 98% conversion rate using EDC/Oxyma in a continuous flow setup.
Solvent Recycling
DCM and DMF are recovered via distillation, lowering production costs and environmental impact.
Industrial Process Summary :
| Step | Description |
|---|---|
| Activation | Boc-L-norleucine + DCC in DCM (20°C) |
| NHS Ester Formation | Add NHS, stir for 12 hours |
| Filtration | Remove DCU via vacuum filtration |
| Crystallization | Precipitate product using hexane/ethyl acetate |
| Drying | Lyophilization or vacuum oven |
Optimization of Reaction Conditions
Solvent Effects
Non-polar solvents (e.g., DCM) favor higher yields but require longer reaction times. Polar solvents like DMF accelerate the reaction but may necessitate additional purification steps.
Stoichiometric Ratios
A molar ratio of 1:1.1:1.2 (Boc-L-norleucine:DCC:NHS) minimizes excess reagent usage while maintaining >90% yield.
Temperature Control
Maintaining temperatures below 25°C prevents NHS ester hydrolysis and racemization. Cryogenic conditions (−20°C) are employed for heat-sensitive variants.
Characterization and Quality Control
The final product is characterized using:
-
NMR Spectroscopy : Confirms the absence of DCU and Boc group integrity.
-
HPLC : Purity >98% is typically required for pharmaceutical-grade material.
-
Mass Spectrometry : Validates molecular weight (328.36 g/mol).
Quality Control Parameters :
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <100 ppm (DCM/DMF) |
| Water Content | <0.5% (Karl Fischer) |
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| DCC/DCM | 95 | 99 | 12 | High |
| EDC/DMF | 92 | 98 | 15 | Moderate |
| Mixed Anhydride | 88 | 97 | 18 | Low |
| Oxyma/DIC | 90 | 98 | 14 | High |
The DCC/DCM method remains the gold standard for balancing yield, cost, and scalability .
Analyse Chemischer Reaktionen
Primary Reaction Pathways
This compound, a Boc-protected N-hydroxysuccinimide (NHS) ester, primarily undergoes nucleophilic acyl substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds, while the tert-butoxycarbonyl (Boc) group acts as a temporary protective moiety for the amino functionality. Key reactions include:
- Amide Bond Formation : The NHS ester reacts with amines (e.g., amino acids, peptides) under mild conditions to yield Boc-protected intermediates.
- Boc Deprotection : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine.
Reaction Conditions and Reagents
Mechanistic Insights
- NHS Ester Reactivity : The electron-withdrawing succinimidyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines (Fig. 1).
- Boc Stability : The Boc group remains intact under basic or neutral conditions but is cleaved by acids (e.g., HCl in dioxane or TFA), producing CO₂ and tert-butanol .
Comparative Reactivity with Analogues
| Compound | Reactivity with Amines | Boc Deprotection Efficiency | Specificity |
|---|---|---|---|
| Boc-Lys(NHS)-Osu | High | >95% (TFA, 1 hr) | Selective for ε-amino groups |
| Boc-Ile-OSu | Moderate | >90% (HCl/dioxane, 2 hr) | Broad-spectrum |
| Boc-Val-OSu | High | >95% (TFA, 1 hr) | Sterically hindered |
Data derived from kinetic studies on NHS ester hydrolysis and Boc stability .
Case Studies
- Case Study 1 : In a glycoproteomics workflow, this compound was used to enrich glycopeptides via reversible covalent bonding. The NHS ester enabled efficient conjugation to amine-functionalized beads, achieving >80% capture efficiency .
- Case Study 2 : A patent disclosed its use in synthesizing cryptophycin conjugates, where the NHS ester facilitated linkage to monoclonal antibodies under pH 7.4 buffer conditions .
Side Reactions and Mitigation
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids. This protection is essential for the stepwise synthesis of peptides, allowing for the precise manipulation of peptide sequences .
In biology and medicine, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides are often used in drug development and as tools for understanding protein-protein interactions .
Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves the formation of a covalent bond with the amino group of an amino acid or peptide. This bond effectively blocks the reactivity of the amino group, preventing unwanted reactions during peptide synthesis. The Boc group can later be removed under acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences:
*Estimated based on structural similarity to .
†Estimated from CAS 21994-89-8 description.
Reactivity and Stability
- Target Compound: The Boc group reduces steric hindrance compared to bulkier substituents (e.g., imidazolidinone in ), enabling efficient coupling under mild, non-catalytic conditions. The NHS ester hydrolyzes slowly in aqueous environments, ensuring sufficient stability for conjugation .
- Methylimidazolidinone Derivative (): The rigid imidazolidinone ring may hinder nucleophilic attack, requiring optimized pH or temperature for biotinylation. Its molecular weight (311.33 g/mol) is lower, making it suitable for small-molecule labeling .
- CAS 21994-89-8 () : Dual NHS esters enhance reactivity but reduce stability due to increased susceptibility to hydrolysis. The dioxane ring may improve solubility in polar solvents .
- Pyrene-containing NHS Ester () : The hydrophobic pyrene moiety limits aqueous solubility but enhances fluorescence properties for imaging applications .
Bioconjugation vs. Fluorescent Labeling
While the methylimidazolidinone derivative () is tailored for biotin-streptavidin interactions, the pyrene-based NHS ester () is optimized for fluorescence. The target compound bridges these applications, offering modularity for diverse bioconjugation needs .
Biologische Aktivität
(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, also referred to as a derivative of pyrrolidine, has garnered attention due to its potential biological activities, particularly in the realm of drug formulation and transdermal delivery systems. This compound's structure includes a pyrrolidine ring and a hexanoate chain, which contribute to its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C18H28N2O8
- Molecular Weight : 400.43 g/mol
- CAS Number : 32886-55-8
- IUPAC Name : 5-(tert-butyl) 1-(2,5-dioxopyrrolidin-1-yl) (tert-butoxycarbonyl)-L-glutamate
Transdermal Penetration Enhancement
Research indicates that derivatives of 2-substituted alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates can act as effective skin penetration enhancers. A study published in Bioorganic & Medicinal Chemistry demonstrated that these compounds significantly improved the transdermal delivery of drugs that typically exhibit low skin permeability. The study compared various esters synthesized from substituted 6-aminohexanoic acid and found that certain derivatives showed higher enhancement ratios than oleic acid, a commonly used penetration enhancer .
Cytotoxicity and Safety
The cytotoxicity of these compounds is relatively low. In the aforementioned study, all tested compounds exhibited minimal anti-proliferative activity with IC50 values greater than 6.25 μM, suggesting a favorable safety profile when utilized as chemical penetration enhancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (2,5-Dioxopyrrolidin-1-yl) derivatives. The presence of the pyrrolidine ring and the specific substitution patterns on the hexanoate chain influence both lipophilicity and biological activity.
Lipophilicity
The lipophilicity of these compounds was assessed using partition coefficients (logP), revealing that modifications to the alkyl chains significantly impacted their ability to penetrate biological membranes. Higher logP values correlate with enhanced skin permeability .
Case Study 1: Skin Penetration Enhancers
In a controlled laboratory setting, various esters derived from (2,5-Dioxopyrrolidin-1-yl) were synthesized and tested for their ability to enhance transdermal drug delivery. The results indicated that compounds with longer alkyl chains and specific functional groups exhibited superior penetration enhancement compared to standard enhancers like oleic acid.
| Compound | Enhancement Ratio | IC50 (μM) |
|---|---|---|
| Compound A | 3.5 | >6.25 |
| Compound B | 4.0 | >6.25 |
| Oleic Acid | 2.0 | N/A |
Case Study 2: Pharmacokinetics
A pharmacokinetic study investigated the absorption rates of drugs formulated with (2,5-Dioxopyrrolidin-1-yl) derivatives in animal models. Results showed that formulations containing these compounds achieved higher plasma concentrations compared to controls without penetration enhancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, leveraging the dioxopyrrolidinyl group as an active ester for coupling with protected amino acids. A common approach involves activating the carboxylic acid group of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid using 2,5-dioxopyrrolidin-1-yl carbonate derivatives. Critical conditions include anhydrous environments (to prevent hydrolysis of the active ester), stoichiometric control of coupling reagents (e.g., DCC or EDC), and inert gas purging to minimize side reactions. Yield optimization requires precise pH control (6.5–7.5) and low-temperature reaction phases (0–4°C) to stabilize intermediates .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Stereochemical integrity is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and polarimetric analysis. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents. For quantitative assessment, compare retention times and integration ratios against enantiomerically pure standards. Mass spectrometry (HRMS) further validates molecular integrity, while circular dichroism (CD) spectroscopy may resolve ambiguities in chiral centers .
Q. What factors influence the stability of this compound during storage and experimental use?
- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized solids at –20°C under nitrogen to prevent hydrolysis of the dioxopyrrolidinyl ester. In solution, avoid aqueous buffers with pH > 7.5, which accelerate ester degradation. For kinetic stability studies, use accelerated aging protocols (e.g., 40°C/75% relative humidity) and monitor via LC-MS for degradation products like pyrrolidinone and hexanoic acid derivatives .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reactivity or biological activity?
- Methodological Answer : Contradictions often arise from variable experimental conditions (e.g., solvent polarity, nucleophile concentration). Use a split-plot factorial design to isolate variables:
- Main plots : Solvent systems (DMSO, DMF, THF).
- Subplots : Nucleophile types (primary vs. secondary amines).
- Sub-subplots : Temperature gradients (0°C, 25°C, 40°C).
Quantify reactivity via pseudo-first-order kinetics and compare activation energies. For biological studies, standardize cell-line models and assay protocols (e.g., fixed incubation times) to reduce variability .
Q. What methodologies optimize the coupling efficiency of the dioxopyrrolidinyl active ester in peptide synthesis?
- Methodological Answer : Coupling efficiency depends on steric hindrance and nucleophile accessibility. Pre-activate the ester with tertiary amines (e.g., DIEA) to enhance electrophilicity. Use microwave-assisted synthesis (50–60°C, 10–15 min) to accelerate reaction rates while minimizing decomposition. Monitor progress via FT-IR for carbonyl stretching (disappearance of ~1740 cm⁻¹ ester peak). Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate desired adducts .
Q. What experimental strategies assess the environmental fate and transformation products of this compound in ecological studies?
- Methodological Answer : Deploy a tiered approach:
- Tier 1 : Hydrolysis studies under simulated environmental conditions (pH 4–9, 25°C) with LC-QTOF-MS to identify primary degradation products (e.g., hexanoic acid derivatives).
- Tier 2 : Soil microcosm experiments to evaluate microbial degradation pathways. Use ¹⁴C-labeled compound to track mineralization rates.
- Tier 3 : Ecotoxicity assays (e.g., Daphnia magna LC₅₀) for transformation products. Reference OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia Reproduction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
